![molecular formula C18H19N3 B6317812 Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179056-68-9](/img/structure/B6317812.png)
Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%
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Overview
Description
Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine is a chemical compound that likely contains a benzyl group (a phenyl ring bonded to a CH2 group), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and an amine group (NH2). The exact structure and properties of this compound would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between the corresponding amines and other reagents. For example, benzimidazole derivatives have been synthesized with a sulfur linkage . Pyrazole compounds have also been synthesized through various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzyl group, a pyrazole ring, and an amine group. The exact arrangement of these groups would determine the compound’s specific structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would depend on its exact structure .Mechanism of Action
Target of Action
Similar compounds, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including inflammation, tumor growth, diabetes, allergies, and more .
Mode of Action
This can result in a variety of downstream effects, depending on the specific target and the biological context .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and more . The downstream effects of these pathway alterations can vary widely, depending on the specific pathway and the biological context .
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been shown to exert a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, and more . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the compound’s action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[4-(2-methylpyrazol-3-yl)phenyl]methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-21-18(11-12-20-21)17-9-7-16(8-10-17)14-19-13-15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYUTQHIMDRUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine |
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